ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that features a piperidine ring, an imidazole moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by subsequent functionalization to introduce the 2-methyl group.
Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reactions: The imidazole and piperidine moieties are then coupled using a suitable linker, often involving alkylation reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various substituted esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted esters with various functional groups.
Scientific Research Applications
Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural product analogs and synthetic drugs.
Biological Studies: The compound is used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The imidazole moiety is known to interact with metal ions and enzymes, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, influencing neurological pathways. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-(1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate: Similar structure but lacks the 2-methyl group on the imidazole ring.
Methyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-(4-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl)-4-oxobutanoate: Similar structure but with a different position of the imidazole moiety.
Uniqueness
This compound is unique due to the specific positioning of the imidazole and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 4-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-3-22-16(21)5-4-15(20)18-9-6-14(7-10-18)12-19-11-8-17-13(19)2/h8,11,14H,3-7,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTDKLBUROWDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)CN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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